3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-5-2-4-11(8-13)16(19)17-10-12-9-14(21-18-12)15-6-3-7-22-15/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIYQRZJGUIQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction . The final step involves the coupling of the isoxazole-thiophene intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the isoxazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The thiophene moiety can enhance the compound’s binding affinity and selectivity for certain targets . Overall, the compound’s effects are mediated through its ability to modulate biological pathways at the molecular level .
Comparison with Similar Compounds
3-Methoxy-N-(5-Methyl-3-Isoxazolyl)Benzamide (CAS: 346719-61-7)
Structural Differences :
- The methyl group at the 5-position of isoxazole replaces the thiophene moiety in the target compound.
- Molecular formula : C₁₂H₁₂N₂O₃ vs. C₁₅H₁₂N₂O₃S (target compound, estimated).
- Key properties : The methyl-substituted analog has a molecular weight of 232.24 g/mol . The thiophene substitution in the target compound introduces sulfur, increasing molecular weight and polarizability.
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
Structural Comparison :
- Heterocycle : Thiazole (N,S-containing ring) vs. isoxazole-thiophene hybrid.
- Substituents : Chlorine and fluorine atoms enhance electronegativity and metabolic stability compared to the methoxy and thiophene groups in the target compound.
- Bioactivity : Thiazole derivatives like nitazoxanide exhibit antiparasitic activity via PFOR enzyme inhibition . The target compound’s isoxazole-thiophene system may confer distinct target selectivity.
Spectral Data :
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Functional Group Comparison :
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide
Heterocyclic Core :
- Oxadiazole-thione vs. isoxazole-thiophene. Oxadiazoles are known for antimicrobial activity .
- Substituent effects : The chloro group increases electrophilicity, while the thiophene in the target compound may enhance π-π stacking interactions.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound can likely be synthesized via methods similar to (e.g., reacting 3-methoxybenzoyl chloride with a thiophene-substituted isoxazole amine) .
- Biological Potential: Analogous compounds (e.g., oxadiazoles, thiazoles) show antimicrobial and antiparasitic activities, suggesting the target compound may share similar applications .
Biological Activity
3-Methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 328.3 g/mol |
| CAS Number | 946341-11-3 |
The structure features a methoxy group, an isoxazole moiety, and a thiophene ring, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to inhibition or activation of various biochemical processes.
Antimicrobial Activity
Research has indicated that compounds containing isoxazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of benzamide derivatives. For example, compounds with structural similarities have demonstrated antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC values for these compounds often fall within the low micromolar range, indicating potent activity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3-Methoxy-N-(...) | MCF-7 | 1.2 - 5.3 |
| Hydroxy-substituted derivatives | HCT116 | 2.2 - 4.4 |
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been documented. These compounds may inhibit specific enzymes involved in inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Case Studies
- Study on Antiproliferative Effects : A study focused on the synthesis and evaluation of various benzamide derivatives found that certain compounds exhibited selective activity against cancer cell lines with IC values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another investigation evaluated a series of thiophene-containing compounds for antimicrobial activity, revealing that some derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
